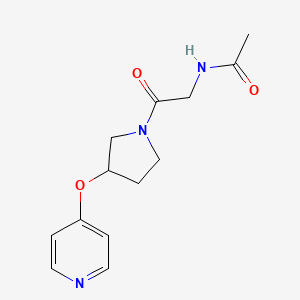
N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a synthetic organic compound that features a pyrrolidine ring, a pyridine moiety, and an acetamide group
Aplicaciones Científicas De Investigación
N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and pyrrolidine derivatives, have been found to interact with a broad range of targets, including various receptors and enzymes .
Mode of Action
For instance, some compounds with similar structures have been found to inhibit certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to a range of downstream effects .
Pharmacokinetics
The presence of the pyrrolidine ring in the structure of this compound could potentially influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to have a variety of effects, such as antioxidant potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with the pyrrolidine intermediate.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. Catalysts and other additives may also be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or amines.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine moiety often have comparable chemical properties and reactivity.
Acetamide Derivatives: These compounds feature the acetamide group and may have similar pharmacological profiles.
Uniqueness
N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrrolidine and pyridine rings, along with the acetamide group, allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
N-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)15-8-13(18)16-7-4-12(9-16)19-11-2-5-14-6-3-11/h2-3,5-6,12H,4,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMJTPNERCNKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2809534.png)
![4-(4-isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2809535.png)
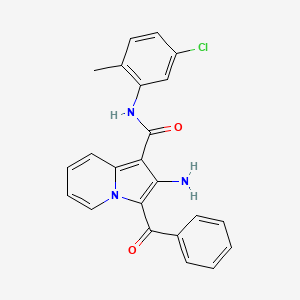
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2809539.png)
![N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2809540.png)
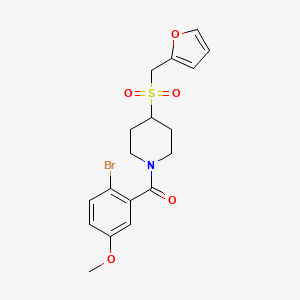
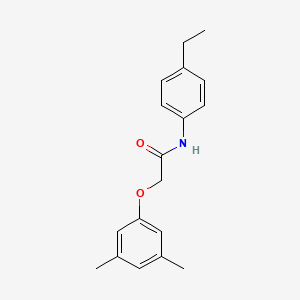

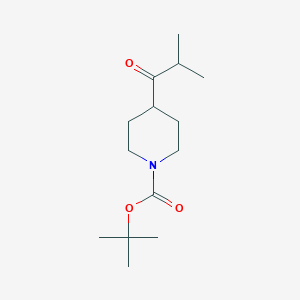
![2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2809546.png)
![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2809548.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2809553.png)
